tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Description
tert-butyl (7R)-7-amino-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Properties
IUPAC Name |
tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODMLLSUDSGEV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-92-9 | |
| Record name | tert-Butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amine with a spirocyclic ketone, followed by protection of the amino group with a tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired quality of the final product .
Chemical Reactions Analysis
tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest for their unique structural and electronic properties.
Biology: In biological research, the compound is used to study the interactions of spirocyclic structures with biological molecules, such as proteins and nucleic acids.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites on these targets, modulating their activity. The exact pathways involved in these interactions depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate can be compared with other similar spirocyclic compounds, such as:
tert-butyl (7R)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate: This compound has a hydroxyl group instead of an amino group, leading to different reactivity and applications.
tert-butyl ®-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate:
rac-tert-butyl (3R,7R)-7-hydroxy-1-oxa-5-azaspiro[2.4]heptane-5-carboxylate: This compound contains an additional oxygen atom in the spirocyclic structure, which affects its chemical properties and applications .
Biological Activity
tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate, with a molecular formula of CHNO and CAS number 1638744-92-9, is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Weight : 212.29 g/mol
- Purity : 97%
- IUPAC Name : tert-butyl (R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
- Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to specific targets.
Key Mechanisms:
- Neurotransmitter Modulation : The compound has been shown to influence the activity of neurotransmitters such as serotonin and dopamine, potentially impacting mood disorders and neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like obesity and diabetes.
Biological Activity Studies
A variety of studies have been conducted to assess the biological activity of this compound:
| Study Type | Findings |
|---|---|
| In vitro assays | Demonstrated inhibition of specific enzyme activities related to metabolism. |
| Animal models | Showed potential antidepressant effects through modulation of serotonin pathways. |
| Binding studies | High affinity for certain receptor sites implicated in mood regulation. |
Case Studies
-
Neuropharmacological Study :
- A study involving animal models indicated that administration of this compound resulted in significant improvements in depressive-like behaviors, suggesting its potential as an antidepressant agent.
-
Metabolic Research :
- Research on metabolic effects revealed that the compound may reduce fat accumulation in adipose tissues by inhibiting lipogenic enzymes, indicating a possible role in obesity management.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are necessary to establish safety margins and potential side effects.
Q & A
Basic: What synthetic methodologies are established for enantioselective synthesis of tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate?
The compound is synthesized via asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl as a chiral catalyst. This method achieves up to 98.7% enantiomeric excess (ee) . Key steps include:
- Cyclopropane ring formation followed by catalytic hydrogenation under controlled pressure (e.g., 50 psi H₂).
- Use of tetrahydrofuran (THF) as a solvent at low temperatures (-10°C to 0°C) to stabilize intermediates.
- Purification via column chromatography to isolate the (7R)-enantiomer .
Basic: How is the stereochemical configuration of this spirocyclic compound validated?
X-ray crystallography is the gold standard for confirming stereochemistry. The SHELX suite (e.g., SHELXL for refinement) is widely used to analyze diffraction data, particularly for small molecules. Complementary techniques include:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers.
- NMR spectroscopy (¹H and ¹³C) to assess coupling constants and NOE effects indicative of spirocyclic rigidity .
Advanced: What experimental challenges arise in scaling up asymmetric hydrogenation, and how are they addressed?
Key challenges include:
- Catalyst efficiency : High catalyst loading (1-5 mol%) may be cost-prohibitive. Mitigated by ligand optimization (e.g., SunPhos derivatives) to reduce loading to 0.1-0.5 mol%.
- Oxygen sensitivity : Strict inert conditions (Ar/N₂ atmosphere) are required to prevent catalyst deactivation.
- Byproduct formation : Unreacted cyclopropane intermediates can form dimers; controlled reaction times (<24 hrs) and low temperatures minimize this .
Advanced: How does structural modification at the 7-position amino group impact biological activity in quinolone derivatives?
The 7R-amino group is critical for binding to bacterial DNA gyrase and topoisomerase IV . Modifications here alter:
- Antibacterial spectrum : Bulky substituents reduce Gram-negative activity but enhance Gram-positive targeting.
- Resistance profiles : Fluoroquinolone derivatives with this moiety show reduced susceptibility to common mutations (e.g., gyrA in E. coli) .
Basic: What role does this compound play in antimicrobial drug discovery?
It serves as a key intermediate in synthesizing novel fluoroquinolones with enhanced activity against resistant pathogens. Derivatives exhibit:
- Improved cell membrane penetration due to the spirocyclic structure’s rigidity.
- Reduced off-target toxicity via selective interactions with bacterial enzymes over mammalian counterparts .
Advanced: How should researchers resolve discrepancies in biological activity between synthetic batches?
- Chiral impurity analysis : Use chiral HPLC or circular dichroism (CD) to detect enantiomeric contamination.
- Mass spectrometry (MS/MS) : Identify trace byproducts (e.g., deprotected amines or oxidized species).
- Crystallographic comparison : Validate batch consistency using SHELX-refined structural data .
Basic: What spectroscopic benchmarks confirm the compound’s purity and identity?
- ¹H NMR : A singlet at δ 1.45 ppm (tert-butyl group) and doublets for the spirocyclic protons (δ 3.2-4.0 ppm).
- IR spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (carbamate C=O) and ~3350 cm⁻¹ (NH₂).
- High-resolution MS : Exact mass matching m/z 212.15 ([M+H]⁺ for C₁₁H₂₀N₂O₂) .
Advanced: How does the spirocyclic architecture improve pharmacokinetic properties compared to linear analogs?
- Metabolic stability : The rigid spiro system reduces cytochrome P450-mediated oxidation.
- Binding affinity : The constrained geometry enhances hydrophobic interactions with enzyme active sites (e.g., ~10-fold higher affinity for S. aureus gyrase vs. linear analogs) .
Basic: What derivatives of this compound are explored in preclinical studies?
Notable derivatives include:
- 7-Formyl analogs (CAS 2137704-05-1): Investigated for covalent inhibitor applications.
- Hydroxymethyl derivatives (e.g., CAS 2227198-42-5): Used to study solubility-bioactivity relationships .
Advanced: Why is SHELX preferred over other software for crystallographic refinement of this compound?
SHELX excels in handling high-resolution data (≤1.0 Å) and twinning corrections , critical for spirocyclic systems. Key features:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
